

### What is the chemical structure of DM1-SMe?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DM1-SMe   |           |
| Cat. No.:            | B10775977 | Get Quote |

## An In-depth Technical Guide to DM1-SMe

**DM1-SMe** is a potent maytansinoid derivative that serves as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] This guide provides a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

### **Chemical Structure and Properties**

**DM1-SMe**, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine, is an analog of mertansine (DM1) with a thiomethane cap on its sulfhydryl group.[1][2] This modification allows for its conjugation to antibodies, typically via a stable thioether linker, to form ADCs.[1]

Below is a summary of the key chemical properties of **DM1-SMe**:



| Property          | Value                                                                                                                                                                                                                                                                                             |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Molecular Formula | C36H50CIN3O10S2[2][3][4]                                                                                                                                                                                                                                                                          |  |
| Molecular Weight  | 784.38 g/mol [1][3]                                                                                                                                                                                                                                                                               |  |
| CAS Number        | 138148-68-2[2][3]                                                                                                                                                                                                                                                                                 |  |
| Appearance        | Off-white to light yellow solid[3]                                                                                                                                                                                                                                                                |  |
| IUPAC Name        | [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-<br>21-hydroxy-12,20-dimethoxy-2,5,9,16-<br>tetramethyl-8,23-dioxo-4,24-dioxa-9,22-<br>diazatetracyclo[19.3.1.110,14.03,5]hexacosa-<br>10,12,14(26),16,18-pentaen-6-yl] (2S)-2-<br>[methyl-[3-<br>(methyldisulfanyl)propanoyl]amino]propanoate[1<br>] |  |
| SMILES            | C[C@]12INVALID-LINKCINVALID-LINK<br>N(C)C(CCSSC)=O)=O)=O)C)=C(C(OC)=C4)CI)\<br>C)OC)(NC(O3)=O)O)C">C@@([H])O1[3]                                                                                                                                                                                  |  |

### **Mechanism of Action**

**DM1-SMe** is a highly potent microtubule inhibitor.[1][3][5] Its primary mechanism of action involves the suppression of microtubule dynamics, which is crucial for cell division.[6] **DM1-SMe** binds to the tips of microtubules, inhibiting both their growth and shortening.[6] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[1] When used as a payload in an ADC, **DM1-SMe** is selectively delivered to cancer cells, maximizing its therapeutic effect while minimizing systemic toxicity.[1]





Click to download full resolution via product page

Mechanism of action of an antibody-drug conjugate with a DM1 payload.



## **Quantitative Data**

**DM1-SMe** exhibits potent cytotoxicity against a range of cancer cell lines.

| Parameter                            | Value                    | Cell Lines/Conditions                                                         |
|--------------------------------------|--------------------------|-------------------------------------------------------------------------------|
| IC50                                 | 0.002 to >3 nM           | Pediatric preclinical testing program (PPTP) panel of cancer cell lines[2][7] |
| IC50                                 | 0.003 to 0.01 nM         | Panel of human tumor cell lines                                               |
| Solubility in DMSO                   | 100 mg/mL (127.49 mM)[3] | Requires ultrasonic assistance[3]                                             |
| Solubility in DMF                    | 16 mg/mL[2]              |                                                                               |
| Solubility in DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[2]            | _                                                                             |
| In Vivo Efficacy                     | 15 mg/kg (as IMGN901)    | PPTP solid tumor xenograft mouse model[3]                                     |

## **Experimental Protocols**

A representative in vivo study protocol to evaluate the antitumor efficacy of a **DM1-SMe** conjugate (in the form of IMGN901) is outlined below.[3]

- Animal Model: PPTP solid tumor xenograft mouse model.[3]
- Test Article: IMGN901 (an antibody-DM1 conjugate).
- Dosage: 15 mg/kg.[3]
- Administration: Intravenous (IV) injection, administered three times a week for six weeks.[3]
- Endpoint: Tumor growth inhibition is monitored and measured over the course of the study.
  [3]



Vehicle for In Vivo Dissolution: A common vehicle for in vivo studies is a solution of 10% DMSO and 90% corn oil.[3][8] For a 1 mL working solution, 100 μL of a 25.0 mg/mL DMSO stock solution is added to 900 μL of corn oil and mixed thoroughly.[3][8]

The following is a summary of a validated method for the quantification of the related compound DM1 in human serum, which can be adapted for **DM1-SMe**.[9]

- Sample Pre-treatment:
  - Due to the presence of a free thiol group, samples are treated with a reducing agent, tris(2-carboxyethyl) phosphine (TCEP).[9]
  - The thiol group is then blocked with N-ethylmaleimide (NEM).[9]
- Sample Preparation: The treated samples are diluted with acetonitrile.[9]
- Solid Phase Extraction (SPE): Online SPE is performed using a C18 cartridge.[9]
- · Chromatographic Separation:
  - A C18 column (150 x 4.6 mm ID, 3 μm particle size) is used.[9]
  - A 10-minute HPLC gradient is employed for separation.
- Detection: The resulting DM1-NEM is detected using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[9]
- Quantitation: The concentration of DM1 is back-calculated from the amount of DM1-NEM detected. The validated quantitation range is 0.200-200 ng/mL using 0.25 mL of serum.[9]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. adc.bocsci.com [adc.bocsci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DM1-Sme | C36H50ClN3O10S2 | CID 11650734 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Antibody-DM1 Conjugates as Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 7. DM1-Sme, 138148-68-2 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of DM1-SMe?].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10775977#what-is-the-chemical-structure-of-dm1-sme]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com